molecular formula C17H18FNO4 B2399338 N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide CAS No. 1203393-95-6

N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2399338
CAS No.: 1203393-95-6
M. Wt: 319.332
InChI Key: JUDITJQXGIKIFJ-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that features both fluorophenoxy and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form an intermediate, which is then reacted with 4-methoxyphenol and acetic anhydride under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure consistent quality. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide
  • N-(2-(4-bromophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide
  • N-(2-(4-methylphenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(2-(4-fluorophenoxy)ethyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-21-14-6-8-16(9-7-14)23-12-17(20)19-10-11-22-15-4-2-13(18)3-5-15/h2-9H,10-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDITJQXGIKIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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